Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-
Overview
Description
Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-, also known as urea-phenylmethyl, is an organic compound that is widely used in the synthesis of various compounds, as well as in a variety of scientific research applications. It is a derivative of urea, an important component of human metabolism, and is a powerful synthetic tool for the production of other compounds. Urea-phenylmethyl is a versatile compound with a wide range of applications in many fields of science.
Mechanism of Action
Urea-phenylmethyl acts as a nucleophile in organic reactions, meaning that it can donate electrons to form a covalent bond with the electrophile. This allows the compound to act as a catalyst in many reactions, as it can facilitate the formation of a new bond between two molecules. It can also act as a leaving group in some reactions, allowing the reaction to proceed more quickly.
Biochemical and Physiological Effects
Urea-phenylmethyl is not known to have any significant biochemical or physiological effects on humans or animals. It is not known to be toxic or to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
Urea-phenylmethyl has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a highly reactive compound and is easily handled in the laboratory. However, it is also a highly volatile compound and should be handled with care in the laboratory.
Future Directions
In the future, Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-ethyl could be used to further develop catalysts for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It could also be used to develop more efficient catalysts for the polymerization of olefins and for the oxidation of alcohols. Additionally, it could be used to develop more efficient catalysts for the synthesis of polymers and materials, such as polyurethanes, polyesters, and polyamides. Finally, it could be used to develop more efficient catalysts for the synthesis of catalysts for other reactions, such as the oxidation of organic compounds.
Synthesis Methods
Urea-phenylmethyl is synthesized through the reaction of urea with phenylmethyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere and is typically carried out at temperatures of up to 80°C. The reaction produces Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-ethyl as the major product, as well as a small amount of by-products. The reaction is usually carried out in anhydrous conditions and is often conducted in anhydrous solvents such as THF.
Scientific Research Applications
Urea-phenylmethyl is widely used in scientific research applications, particularly in the fields of organic synthesis and materials science. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various polymers and materials, such as polyurethanes, polyesters, and polyamides. In addition, Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-ethyl is used in the synthesis of various catalysts, such as catalysts for the polymerization of olefins and for the oxidation of alcohols.
properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1-benzyl-1-methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-20(12-14-5-3-2-4-6-14)18(21)19-9-10-22-15-7-8-16-17(11-15)24-13-23-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQQLVZDGSSTLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154178 | |
Record name | Urea, N′-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1333695-20-7 | |
Record name | Urea, N′-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333695-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N′-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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